The synthesis of Vorolanib involves several key steps, typically utilizing organic reactions that yield high purity and yield. A common method includes the reaction of o-phenylenediamine with sodium pyruvate to form 3-methylquinoxalin-2(1H)-one, which is then processed through various chemical transformations to achieve the final product .
Vorolanib's molecular structure is characterized by its complex arrangement of atoms that facilitate its interaction with target receptors. The compound can be represented by the following molecular formula:
The three-dimensional structure of Vorolanib has been modeled using computational methods, which aid in understanding its binding affinity to VEGFRs. Molecular dynamics simulations have shown that Vorolanib exhibits stable interactions with these receptors .
Vorolanib undergoes various chemical reactions that are crucial for its activity as a tyrosine kinase inhibitor. The primary reaction involves the inhibition of receptor phosphorylation, which is essential for signal transduction in angiogenesis.
The mechanism of action of Vorolanib primarily revolves around its role as an inhibitor of receptor tyrosine kinases associated with angiogenesis. By blocking VEGFRs, Vorolanib disrupts the signaling pathways that lead to blood vessel formation.
Vorolanib possesses distinct physical and chemical properties that influence its behavior as a pharmaceutical agent.
Vorolanib has significant potential applications in scientific research and clinical settings:
CAS No.: 89139-42-4
CAS No.: 32694-82-9
CAS No.: 23374-70-1
CAS No.: 28345-81-5
CAS No.: 80251-29-2
CAS No.: 2375662-42-1